molecular formula C15H14O B1200294 Azuleno[6,5-b]furan, 3,5,8-trimethyl- CAS No. 489-79-2

Azuleno[6,5-b]furan, 3,5,8-trimethyl-

Cat. No. B1200294
CAS RN: 489-79-2
M. Wt: 210.27 g/mol
InChI Key: LMVGRKPOXLBIFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azuleno[6,5-b]furan, 3,5,8-trimethyl- is a natural product found in Lindera aggregata, Smyrnium perfoliatum, and other organisms with data available.

Scientific Research Applications

Synthesis Methods

  • Azuleno[5,6-c]furan and 4-chloroazuleno[4,5-c]furan have been synthesized using a tandem cycloaddition-cycloreversion strategy. This process demonstrates the qualitative stability of azulenofurans compared to isobenzofuran, and they have been characterized both spectroscopically and through their Diels-Alder adducts with N-methylmaleimide (Payne & Wege, 2003).

Structural and Chemical Properties

  • The synthesis of azuleno[1,2-b]- and azuleno[1,2-c]thiophenes demonstrates the versatility of azuleno[6,5-b]furan derivatives. These compounds were synthesized through reactions involving morpholino enamines of 3-oxotetrahydrothiophene and subsequent dehydrogenation (Fujimori et al., 1983).
  • A study involving the thermolysis of 4,5,6,7,8-pentamethyl-2H-cyclohepta[b]furan-2-one led to the formation of highly substituted azulenes, indicating the reactive potential of azuleno[6,5-b]furan derivatives under specific conditions (Lellek & Hansen, 2001).

Potential Applications

  • The dimeric sesquiterpene, gochnatiolide A, which contains the azuleno[4,5-b]furan structure, was isolated from Ainsliaea henryi. This discovery could open avenues for exploring natural compounds with azulene derivatives for various applications (Xiong et al., 2009).
  • An example of potential pharmaceutical applications is seen in the synthesis of azulene derivatives from 2H-cyclohepta[b]furan-2-ones, which highlights their reactivity and properties, indicating possible uses in pharmaceuticals and organic materials (Shoji et al., 2021).

properties

CAS RN

489-79-2

Product Name

Azuleno[6,5-b]furan, 3,5,8-trimethyl-

Molecular Formula

C15H14O

Molecular Weight

210.27 g/mol

IUPAC Name

1,5,8-trimethylazuleno[6,5-b]furan

InChI

InChI=1S/C15H14O/c1-9-4-5-12-10(2)6-15-14(7-13(9)12)11(3)8-16-15/h4-8H,1-3H3

InChI Key

LMVGRKPOXLBIFQ-UHFFFAOYSA-N

SMILES

CC1=C2C=C3C(=COC3=CC(=C2C=C1)C)C

Canonical SMILES

CC1=C2C=C3C(=COC3=CC(=C2C=C1)C)C

synonyms

linderazulene

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Azuleno[6,5-b]furan, 3,5,8-trimethyl-
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Azuleno[6,5-b]furan, 3,5,8-trimethyl-
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Azuleno[6,5-b]furan, 3,5,8-trimethyl-
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Azuleno[6,5-b]furan, 3,5,8-trimethyl-
Reactant of Route 5
Azuleno[6,5-b]furan, 3,5,8-trimethyl-
Reactant of Route 6
Azuleno[6,5-b]furan, 3,5,8-trimethyl-

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